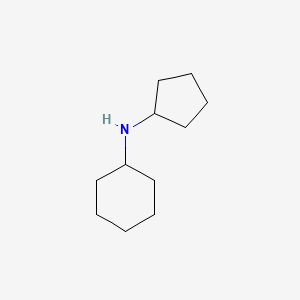![molecular formula C12H14ClN3 B2792907 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile CAS No. 25178-91-0](/img/structure/B2792907.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile is a chemical compound with the molecular formula C12H14ClN3 and a molecular weight of 235.72 g/mol.
作用机制
Target of Action
Related compounds have been found to interact with dopamine receptors , suggesting that this compound may also interact with similar targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to related compounds, potentially modulating the activity of these targets and inducing changes in cellular function .
Biochemical Pathways
Given the potential interaction with dopamine receptors, it is possible that this compound may influence pathways related to neurotransmission .
Result of Action
Based on the potential interaction with dopamine receptors, it is possible that this compound may influence cellular functions related to neurotransmission .
生化分析
Biochemical Properties
The biochemical properties of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile are not well-studied. It is known that the compound is related to Trazodone , a selective h5-HT 1D antagonist . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in serotonin signaling.
Cellular Effects
The cellular effects of this compound are not well-documented. Given its structural similarity to Trazodone , it may influence cell function by modulating serotonin signaling pathways, which can impact gene expression and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of this compound is not known. Based on its structural similarity to Trazodone , it may exert its effects at the molecular level through binding interactions with serotonin receptors, potentially leading to changes in gene expression.
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Given its structural similarity to Trazodone , it may be metabolized by similar enzymes and cofactors.
准备方法
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile typically involves the reaction of 1-(3-chlorophenyl)piperazine with acetonitrile under specific conditions. One common method involves the use of potassium carbonate as a base in acetonitrile as the solvent . The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization or chromatography .
化学反应分析
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
属性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-2-1-3-12(10-11)16-8-6-15(5-4-14)7-9-16/h1-3,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGOTGAMVFQWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
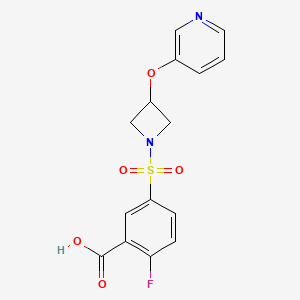
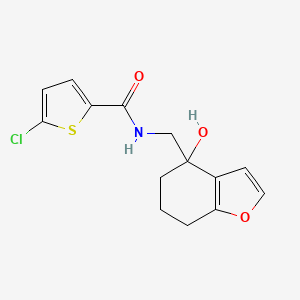
![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)
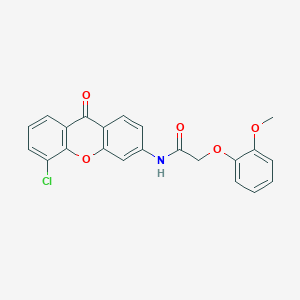
![N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2792829.png)
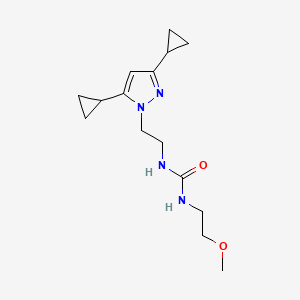
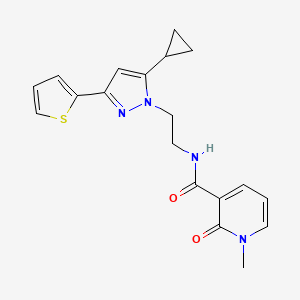

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)

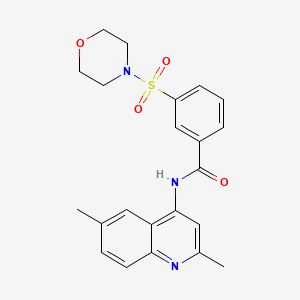
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
